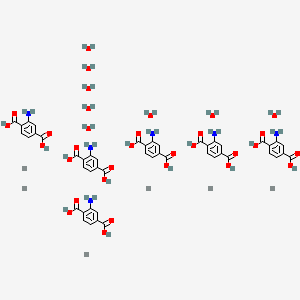![molecular formula C16H25Cl2N3O2 B13781358 N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride CAS No. 87576-04-3](/img/no-structure.png)
N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride is a chemical compound with the molecular formula C16H25Cl2N3O2 and a molecular weight of 362.29 g/mol . This compound is characterized by the presence of an azepane ring, a chlorophenoxy group, and an acetohydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N’-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride involves multiple steps. The general synthetic route includes the following steps:
Formation of the azepane ring: This step involves the cyclization of a suitable precursor to form the azepane ring.
Introduction of the ethyl group: The azepane ring is then functionalized with an ethyl group.
Attachment of the chlorophenoxy group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction.
Formation of the acetohydrazide moiety: The final step involves the formation of the acetohydrazide moiety through a condensation reaction with hydrazine.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Analyse Chemischer Reaktionen
N’-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Condensation: The acetohydrazide moiety can participate in condensation reactions to form hydrazones and other derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Wissenschaftliche Forschungsanwendungen
N’-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
N’-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride can be compared with similar compounds such as:
N’-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-bromophenoxy)acetohydrazide: Similar structure but with a bromine atom instead of chlorine.
N’-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-fluorophenoxy)acetohydrazide: Similar structure but with a fluorine atom instead of chlorine.
N’-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-methylphenoxy)acetohydrazide: Similar structure but with a methyl group instead of chlorine.
Eigenschaften
| 87576-04-3 | |
Molekularformel |
C16H25Cl2N3O2 |
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride |
InChI |
InChI=1S/C16H24ClN3O2.ClH/c17-14-5-7-15(8-6-14)22-13-16(21)19-18-9-12-20-10-3-1-2-4-11-20;/h5-8,18H,1-4,9-13H2,(H,19,21);1H |
InChI-Schlüssel |
BBYJNYWBBULQAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC[NH+](CC1)CCNNC(=O)COC2=CC=C(C=C2)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)



